molecular formula C24H18O B14443309 2,2-Di(phenyl)acenaphthen-1-ol CAS No. 78324-67-1

2,2-Di(phenyl)acenaphthen-1-ol

Cat. No.: B14443309
CAS No.: 78324-67-1
M. Wt: 322.4 g/mol
InChI Key: UCQOZSPUSDJHFD-UHFFFAOYSA-N
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Description

2,2-Di(phenyl)acenaphthen-1-ol is an organic compound that belongs to the class of alcohols It features a hydroxyl group (-OH) attached to an acenaphthene backbone, which is further substituted with two phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Di(phenyl)acenaphthen-1-ol typically involves the reaction of acenaphthene with phenylmagnesium bromide (a Grignard reagent) in the presence of a suitable solvent like diethyl ether. The reaction proceeds through the formation of a Grignard intermediate, which is then hydrolyzed to yield the desired alcohol.

Industrial Production Methods:

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or quinones.

    Reduction: Reduction reactions can convert the compound into its corresponding hydrocarbons.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for substitution reactions.

Major Products:

    Oxidation: Formation of ketones or quinones.

    Reduction: Formation of hydrocarbons.

    Substitution: Formation of substituted acenaphthenes.

Scientific Research Applications

2,2-Di(phenyl)acenaphthen-1-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2-Di(phenyl)acenaphthen-1-ol involves its interaction with various molecular targets. The hydroxyl group can participate in hydrogen bonding, while the phenyl groups can engage in π-π interactions. These interactions can influence the compound’s reactivity and its ability to interact with biological molecules.

Comparison with Similar Compounds

    Acenaphthene: A polycyclic aromatic hydrocarbon with a similar acenaphthene backbone but without the phenyl substitutions.

    Phenol: A simpler aromatic alcohol with a single hydroxyl group attached to a benzene ring.

    2-Phenyl-2-butanol: An alcohol with a phenyl group and a hydroxyl group attached to a butane backbone.

Uniqueness: 2,2-Di(phenyl)acenaphthen-1-ol is unique due to its combination of an acenaphthene backbone with two phenyl groups, which imparts distinct chemical and physical properties. This structural uniqueness makes it a valuable compound for various research applications.

Properties

CAS No.

78324-67-1

Molecular Formula

C24H18O

Molecular Weight

322.4 g/mol

IUPAC Name

2,2-diphenyl-1H-acenaphthylen-1-ol

InChI

InChI=1S/C24H18O/c25-23-20-15-7-9-17-10-8-16-21(22(17)20)24(23,18-11-3-1-4-12-18)19-13-5-2-6-14-19/h1-16,23,25H

InChI Key

UCQOZSPUSDJHFD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2(C(C3=CC=CC4=C3C2=CC=C4)O)C5=CC=CC=C5

Origin of Product

United States

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